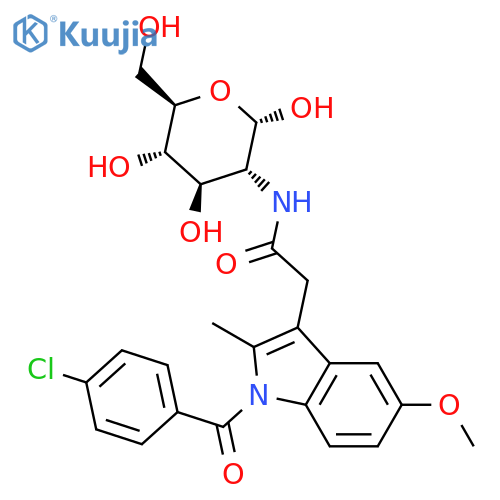Cas no 871014-84-5 (Glucametacin)

Glucametacin structure
商品名:Glucametacin
Glucametacin 化学的及び物理的性質
名前と識別子
-
- α-Glucametacin
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- A-Glucametacin
- A-Glucametacine
- A-Glucamethacin
- A-Indomethacin Glucosamide
- 871014-84-5
- DTXSID30518704
- 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
- 2-[[[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-a-D-Glucopyranose; a-Glucametacine; a-Glucamethacin; a-Indomethacin Glucosamide;
- ALPHA-GLUCAMETACIN
- Glucametacin
-
- インチ: InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1
- InChIKey: LGAJOMLFGCSBFF-OLXDQKQCSA-N
- ほほえんだ: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
計算された属性
- せいみつぶんしりょう: 518.14600
- どういたいしつりょう: 518.1455935g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 6
- 複雑さ: 781
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 151Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 153.97000
- LogP: 1.59910
Glucametacin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G412800-100mg |
Glucametacin |
871014-84-5 | 100mg |
$ 173.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490470-1mg |
α-Glucametacin-d4, |
871014-84-5 | 1mg |
¥3234.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490350-250mg |
α-Glucametacin, |
871014-84-5 | 250mg |
¥2858.00 | 2023-09-05 | ||
| TRC | G412800-10mg |
Glucametacin |
871014-84-5 | 10mg |
$ 92.00 | 2023-09-07 | ||
| TRC | G412800-1g |
Glucametacin |
871014-84-5 | 1g |
$ 1369.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490350-250 mg |
α-Glucametacin, |
871014-84-5 | 250MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490470-1 mg |
α-Glucametacin-d4, |
871014-84-5 | 1mg |
¥3,234.00 | 2023-07-11 |
Glucametacin 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
871014-84-5 (Glucametacin) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 152840-81-8(Valine-1-13C (9CI))
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
